2,4-Dichlorophenyl isocyanate

Übersicht

Beschreibung

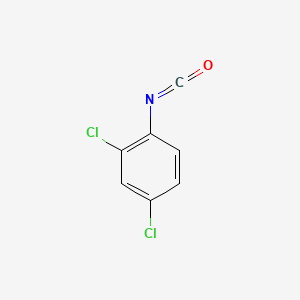

2,4-Dichlorophenyl isocyanate is an organic compound with the molecular formula C₇H₃Cl₂NO. It is a derivative of phenyl isocyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dichlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4-dichloroaniline with phosgene (COCl₂). The reaction proceeds as follows:

C6H3Cl2NH2+COCl2→C6H3Cl2NCO+2HCl

This reaction is typically carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale phosgenation processes. The reaction is conducted in specialized reactors equipped with safety measures to handle the hazardous nature of phosgene. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichlorophenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.

Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

Alcohols: Reacts with alcohols to form carbamates (urethanes).

Amines: Reacts with primary and secondary amines to form substituted ureas.

Water: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.

Major Products Formed

Carbamates: Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Carbamic Acid: Formed from the reaction with water, which further decomposes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2,4-Dichlorophenyl isocyanate is utilized in the synthesis of various pharmaceutical compounds. Its isocyanate functional group allows for the formation of ureas and carbamates, which are essential in drug development.

Example Case Study: Synthesis of Urea Derivatives

A study demonstrated the use of this compound in synthesizing novel urea derivatives that exhibit anti-inflammatory properties. The derivatives showed promising results in inhibiting specific enzymes involved in inflammatory pathways, indicating potential therapeutic applications .

Industrial Applications

The compound is also employed in the production of polyurethanes and other polymers. Its ability to react with alcohols and amines makes it a key intermediate in creating durable materials.

Data Table: Industrial Uses

| Application | Description |

|---|---|

| Polyurethane Production | Used as a precursor for flexible and rigid foams |

| Coatings | Enhances durability and chemical resistance |

| Adhesives | Improves bonding strength |

Toxicological Research

Research indicates that exposure to isocyanates, including this compound, can lead to respiratory issues and skin sensitization. Understanding its toxicological profile is crucial for occupational health.

Example Case Study: Occupational Exposure

A case-referent study investigated the relationship between exposure levels of isocyanates and the incidence of occupational asthma among workers in manufacturing settings. Results indicated that even low concentrations could trigger asthma symptoms, emphasizing the need for stringent exposure controls .

Environmental Impact Studies

The environmental fate of this compound has been assessed to understand its potential risks. Studies focus on its degradation products and their effects on ecosystems.

Data Table: Environmental Concerns

| Concern | Description |

|---|---|

| Persistence | Moderate persistence in soil and water |

| Toxicity to Aquatic Life | Potentially harmful effects on aquatic organisms |

| Biodegradability | Limited biodegradability noted in laboratory studies |

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent for amino acids and amines. This application enhances detection sensitivity during chromatographic analyses.

Example Case Study: Derivatization Techniques

A study highlighted the use of this compound for the derivatization of amino acids prior to gas chromatography-mass spectrometry (GC-MS) analysis. The method improved detection limits significantly compared to traditional techniques .

Wirkmechanismus

The mechanism of action of 2,4-dichlorophenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable bonds with various nucleophiles, leading to the formation of carbamates, ureas, and other derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenyl Isocyanate: Lacks the chlorine substituents present in 2,4-dichlorophenyl isocyanate.

3,4-Dichlorophenyl Isocyanate: Similar structure but with chlorine atoms at the 3 and 4 positions.

Toluene Diisocyanate (TDI): Contains two isocyanate groups and is widely used in the production of polyurethanes.

Uniqueness

This compound is unique due to the presence of chlorine atoms at specific positions on the benzene ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent in organic synthesis and industrial applications .

Biologische Aktivität

2,4-Dichlorophenyl isocyanate (DCPI) is a chemical compound with the formula C7H3Cl2NO. It is part of the isocyanate family, which are known for their diverse biological activities and industrial applications. This article explores the biological activity of DCPI, focusing on its toxicological effects, potential therapeutic applications, and ecological implications.

- Molecular Formula : C7H3Cl2NO

- Molecular Weight : 176.01 g/mol

- CAS Number : 2612-57-9

Biological Activity Overview

DCPI exhibits various biological activities, including:

Acute and Chronic Exposure

- Acute Exposure : Inhalation or skin contact can lead to immediate irritation and respiratory distress. At higher concentrations, it can cause pulmonary edema, a serious condition characterized by fluid accumulation in the lungs .

- Chronic Exposure : Long-term exposure may result in sensitization and allergic reactions. Occupational studies have linked isocyanate exposure to increased risks of asthma and other respiratory diseases .

Case Studies

- Occupational Asthma : A case-referent study showed that workers exposed to low concentrations of isocyanates had a significantly higher risk of developing asthma compared to non-exposed individuals. The odds ratio for those exposed to levels above 1.125 ppb was found to be 3.2, indicating a strong correlation between exposure levels and respiratory health outcomes .

- Ecotoxicological Impact : Research highlighted the ecological risks associated with DCPI exposure in aquatic environments. In a study examining reproductive effects on fish, significant increases in oocyte atresia (egg degeneration) were observed at concentrations as low as 68 µg/L .

Antimicrobial Activity

DCPI has shown promising results against various microbial strains:

- Bacterial Inhibition : Studies report IC50 values (the concentration required to inhibit growth by 50%) for bacterial strains such as E. coli and Bacillus megaterium, demonstrating its potential as an antimicrobial agent .

| Compound | Bacterial Strain | IC50 (μg/mL) |

|---|---|---|

| This compound | E. coli | 4.7 |

| Bacillus megaterium | 4.3 |

Antifungal Activity

DCPI also exhibits antifungal properties:

- Effective against common fungal pathogens with varying degrees of sensitivity.

Safety and Handling

Due to its hazardous nature, appropriate safety measures must be implemented when handling DCPI:

- Use personal protective equipment (PPE) including gloves and masks.

- Ensure proper ventilation in workspaces to minimize inhalation risks.

Eigenschaften

IUPAC Name |

2,4-dichloro-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBJNSPBWLCTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074563 | |

| Record name | Benzene, 2,4-dichloro-1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-57-9 | |

| Record name | 2,4-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research successfully demonstrates a method for synthesizing 2,4-Dichlorophenyl isocyanate using double(trichloromethyl)carbonate as a starting material []. This method highlights the impact of reaction conditions like time, temperature, and reactant ratios on the final yield. Notably, the researchers achieved a yield of 38.01% under optimized conditions, closely aligning with their predicted yield using response surface methodology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.